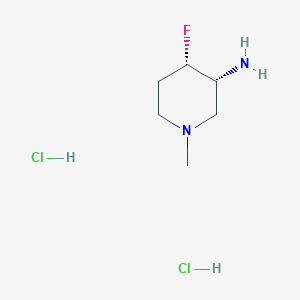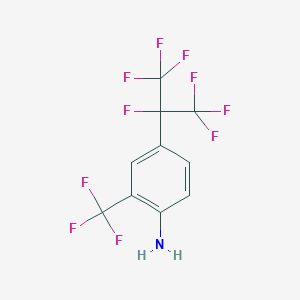
4-(全氟丙烷-2-基)-2-(三氟甲基)苯胺
描述
4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H5F10N and its molecular weight is 329.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电致发光应用
4-(全氟丙烷-2-基)-2-(三氟甲基)苯胺是一种新型无定形分子材料,用于有机电致发光 (EL) 器件。这些化合物表现出可逆的阳极氧化和阴极还原、强烈的荧光发射,并形成具有高玻璃化转变温度的稳定无定形玻璃。它们可用作 EL 器件的优异发光材料,能够发出包括白色在内的多种颜色光,并可用作有机 EL 器件中发光掺杂剂的良好主体材料,有助于调节颜色和提高性能 (Hidekaru Doi 等人,2003 年)。
非线性光学 (NLO) 材料
该化合物在非线性光学材料中具有潜在用途。对类似分子的详细振动分析和理论研究表明,给电子和吸电子效应对苯胺结构和取代基位置对振动光谱的影响。该分析有助于理解该化合物在 NLO 材料中的应用 (B. Revathi 等人,2017 年)。
喹啉酮和喹啉的合成
该化合物通过“水化法”促进了 4-三氟甲基-2-喹啉酮的合成。这涉及与 Et 4,4,4-三氟乙酰乙酸酯缩合,导致形成 4,4,4-三氟-3-氧代丁酰苯胺,这是 4-(三氟甲基)-2-喹啉酮的前体。这些喹啉酮可以进一步转化为各种衍生物,从而扩大了在化学合成中的潜在应用 (Marc Marull 等人,2004 年)。
异恶唑和三嗪的生成
当该化合物被阴离子活化时,可用于生成异恶唑和三嗪。源自 4-(三氟甲基)苯胺及其衍生物的阴离子会消除氟化物以生成中间产物,从而促进多种有机化合物的合成 (L. Strekowski 等人,1995 年)。
抗肿瘤药的中间体
4-(全氟丙烷-2-基)-2-(三氟甲基)苯胺可用作尼洛替尼等抗肿瘤药合成的中间体。这证明了其在药物研究和药物开发中的重要性 (杨世静,2013 年)。
可见光诱导自由基三氟甲基化
该化合物参与可见光诱导的自由基三氟甲基化自由苯胺。这种使用托尼试剂的方法为三氟甲基化自由苯胺提供了一种经济且有效的途径,这在生物和化学研究中至关重要 (J. Xie 等人,2014 年)。
属性
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F10N/c11-7(9(15,16)17,10(18,19)20)4-1-2-6(21)5(3-4)8(12,13)14/h1-3H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVWIZVZNZAVRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F10N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135496 | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207314-85-9 | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207314-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.260.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{[(2-{[5-(2-t-Butoxycarbonyl-ethyl)-2-hydroxy-benzyl]-t-butoxycarbonylmethyl-amino}-ethyl)-t-butoxycarbonylmethyl-amino]-methyl}-4-hydroxy-phenyl)-propionic acid](/img/structure/B8249201.png)
![[1-(2-Methoxyethyl)benzimidazol-2-yl]methanamine;hydrochloride](/img/structure/B8249210.png)
![Methyl 7-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8249221.png)
![(1R,5S,8R)-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B8249224.png)
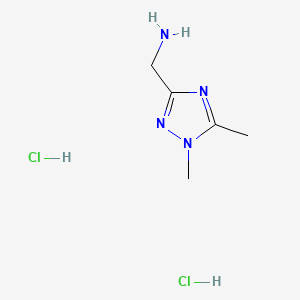
![(1S,5S,8R)-8-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B8249228.png)
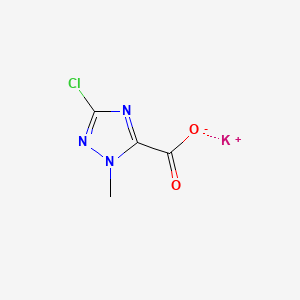
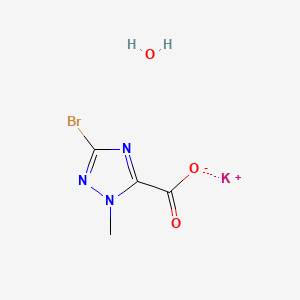
![ethyl (1R,5R)-3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B8249250.png)
![(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene](/img/structure/B8249258.png)
![2,2-Dimethoxyspiro[3.3]heptan-6-ol](/img/structure/B8249277.png)

![8-Chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B8249290.png)
